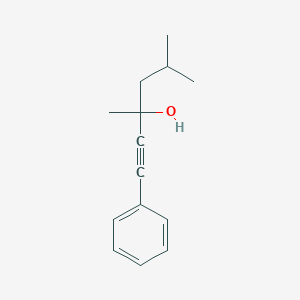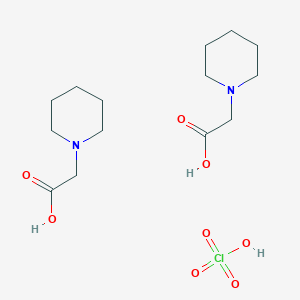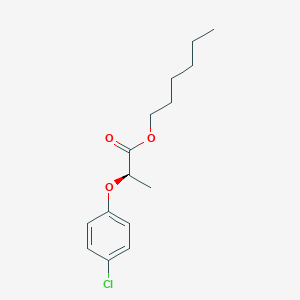
Benzenamine, 3-methyl-4-nitro-N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- is an organic compound with the molecular formula C13H20N2O2 It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by propyl groups, and the benzene ring is substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- typically involves the nitration of 3-methyl-N,N-dipropylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-methyl-4-amino-N,N-dipropylaniline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions and form covalent bonds with nucleophilic sites in proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methyl-4-nitro-: Similar structure but lacks the dipropyl groups.
Benzenamine, N,N-dimethyl-4-nitro-: Similar nitro and methyl substitution but with dimethyl groups instead of dipropyl.
Benzenamine, N-methyl-4-nitro-: Contains a single methyl group on the nitrogen.
Uniqueness
Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- is unique due to the presence of both the nitro and dipropyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
821776-55-0 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-methyl-4-nitro-N,N-dipropylaniline |
InChI |
InChI=1S/C13H20N2O2/c1-4-8-14(9-5-2)12-6-7-13(15(16)17)11(3)10-12/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
KQUPPWDMEUESIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)

![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)

![(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol](/img/structure/B12548461.png)




![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)

